molecular formula C6H4BrNS B6611467 2-(3-bromothiophen-2-yl)acetonitrile CAS No. 209796-27-0

2-(3-bromothiophen-2-yl)acetonitrile

Cat. No. B6611467
CAS RN: 209796-27-0
M. Wt: 202.07 g/mol
InChI Key: IFFLTPZWIVJXTO-UHFFFAOYSA-N
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Description

“2-(3-bromothiophen-2-yl)acetonitrile” is a chemical compound with the molecular formula C6H4BrNS. It is also known as 3-bromo-2-thienylacetonitrile . The compound has a molecular weight of 202.07 .


Molecular Structure Analysis

The molecular structure of “2-(3-bromothiophen-2-yl)acetonitrile” is planar with the nitrile group oriented antiperiplanar with respect to the thiophene S atom . The non-H atoms are nearly planar, with an r.m.s deviation from planarity of 0.071 A .


Physical And Chemical Properties Analysis

“2-(3-bromothiophen-2-yl)acetonitrile” is a thiophene derivative. It has a molecular weight of 202.07 and a molecular formula of C6H4BrNS .

properties

IUPAC Name

2-(3-bromothiophen-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-5-2-4-9-6(5)1-3-8/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFLTPZWIVJXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromothiophen-2-yl)acetonitrile

Synthesis routes and methods

Procedure details

3-Bromo-2-(bromomethyl)thiophene (7.1 g) and potassium cyanide (2.7 g) were dissolved in ethanol (93 mL) and water (17 mL), and the mixture was stirred at 50° C. for 2 hours. The reaction solution was concentrated under reduced pressure, and to the residue was added water. The resulting mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=100/0−80/20) to give the title compound (4.0 g).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step Two

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